molecular formula C17H19N3O3 B2408201 5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-phenyl-3(2H)-pyridazinone CAS No. 477863-42-6

5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-phenyl-3(2H)-pyridazinone

Cat. No.: B2408201
CAS No.: 477863-42-6
M. Wt: 313.357
InChI Key: PNUVMGDGVRMOIT-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex heterocyclic systems containing multiple fused and spiro-connected rings. The primary nomenclature designation is 5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-phenyl-3(2H)-pyridazinone, which systematically describes the structural components and their connectivity patterns. This naming convention begins with the pyridazinone core as the principal heterocycle, designated as 3(2H)-pyridazinone to indicate the position of the carbonyl group and the tautomeric form. The phenyl substituent at position 6 is explicitly indicated, while the spirocyclic substituent at position 5 is described using the systematic spiro nomenclature.

The spirocyclic component 1,4-dioxa-8-azaspiro[4.5]decane represents a bicyclic system where a six-membered piperidine ring shares a common carbon atom with a five-membered dioxolane ring. The spiro[4.5]decane notation indicates the ring sizes (4 and 5 atoms excluding the spiro center) and the total number of atoms in the spirocyclic system. The heteroatoms are numbered according to International Union of Pure and Applied Chemistry conventions, with the oxygen atoms at positions 1 and 4 of the dioxolane ring and the nitrogen atom at position 8 of the piperidine ring. Alternative systematic names found in chemical databases include 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-3-phenyl-1H-pyridazin-6-one and 5-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-6-phenyl-2,3-dihydropyridazin-3-one, which represent different tautomeric forms or numbering conventions for the same molecular structure.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System code: O=C1C=C(N(CC2)CCC32OCCO3)C(C4=CC=CC=C4)=NN1, which provides a linear notation describing the connectivity pattern of all atoms in the molecule. This notation begins with the carbonyl oxygen of the pyridazinone ring and proceeds through the molecular framework, indicating bond types and ring closures. The complexity of this Simplified Molecular Input Line Entry System string reflects the intricate three-dimensional architecture of the compound, particularly the spiro junction that creates a rigid molecular scaffold with defined spatial orientations for the substituent groups.

Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers

The compound exists under multiple Chemical Abstracts Service registry numbers, indicating potential variations in registration history or different forms of the molecule. The primary Chemical Abstracts Service registry number 477863-42-6 appears most frequently in commercial chemical databases and research literature. Additionally, an alternative Chemical Abstracts Service number 919108-80-8 has been identified in chemical supplier databases, which may represent a different crystalline form, hydrate, or salt of the same molecular entity. This dual registration pattern is not uncommon for complex organic compounds that may exist in multiple polymorphic forms or as different chemical preparations.

Molecular Formula and Stereochemical Considerations

The molecular formula C17H19N3O3 defines the elemental composition of this compound, indicating seventeen carbon atoms, nineteen hydrogen atoms, three nitrogen atoms, and three oxygen atoms. This formula corresponds to a molecular weight of 313.36 daltons, placing the compound in the mid-range molecular weight category typical of small molecule pharmaceuticals and research compounds. The degree of unsaturation can be calculated from the molecular formula, revealing the presence of nine degrees of unsaturation that account for the multiple ring systems and aromatic character of the phenyl and pyridazinone components.

The molecular formula provides insights into the compound's potential reactivity and physical properties. The nitrogen-to-carbon ratio of 3:17 indicates moderate nitrogen content, which may influence the compound's basicity and hydrogen bonding capabilities. The oxygen content, distributed among the dioxolane ring system and the pyridazinone carbonyl, creates multiple sites for potential intermolecular interactions. The hydrogen-to-carbon ratio of 19:17 suggests a relatively saturated molecular framework despite the presence of aromatic rings, reflecting the substantial aliphatic character contributed by the spirocyclic piperidine component.

Stereochemical considerations for this compound center primarily on the spirocyclic junction and the potential for conformational isomerism in the six-membered piperidine ring. The spiro center creates a rigid molecular framework that fixes the relative orientation of the dioxolane and piperidine rings, eliminating rotational freedom around the spiro bond. However, the piperidine ring may adopt different chair conformations, potentially creating conformational isomers with distinct energy profiles. The substitution pattern around the pyridazinone ring and the attachment point of the spirocyclic system may also influence the overall molecular geometry and conformational preferences.

Parameter Value Reference
Molecular Formula C17H19N3O3
Molecular Weight 313.36 g/mol
Primary Chemical Abstracts Service Number 477863-42-6
Alternative Chemical Abstracts Service Number 919108-80-8
MDL Number MFCD02083343
Simplified Molecular Input Line Entry System O=C1C=C(N(CC2)CCC32OCCO3)C(C4=CC=CC=C4)=NN1

Properties

IUPAC Name

4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-3-phenyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c21-15-12-14(16(19-18-15)13-4-2-1-3-5-13)20-8-6-17(7-9-20)22-10-11-23-17/h1-5,12H,6-11H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUVMGDGVRMOIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=CC(=O)NN=C3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-phenyl-3(2H)-pyridazinone typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic ring system and the introduction of the phenyl and pyridazinone moieties. Common reagents used in these reactions include organolithium reagents, transition metal catalysts, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides to modify the spirocyclic ring or the pyridazinone moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents on the phenyl ring or the pyridazinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Halogenating agents, organometallic reagents, and various nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce partially or fully saturated spirocyclic systems.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, primarily due to its ability to interact with various molecular targets. The following sections detail its applications in specific areas.

Antiviral Activity

Recent studies have highlighted the compound's potential as an inhibitor of human dihydroorotate dehydrogenase (DHODH), which is crucial for viral replication. The structure–activity relationship (SAR) studies demonstrate that modifications to the pyridazine moiety can enhance antiviral efficacy. For instance, derivatives with specific substituents showed improved inhibition rates against viral strains such as measles virus .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro assays have demonstrated significant inhibition of bacterial growth, suggesting its potential use as an antimicrobial agent. The disk diffusion method has been employed to assess the efficacy of synthesized derivatives against common bacterial strains, revealing promising results .

Anticancer Potential

The anticancer properties of 5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-phenyl-3(2H)-pyridazinone have been explored in several studies. The compound shows promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific analogs have been tested against various cancer cell lines, demonstrating effective cytotoxicity and selective action against malignant cells .

Pharmacological Applications

The pharmacological implications of this compound are vast, with potential applications including:

  • Cancer Therapy : Targeting specific pathways involved in tumor growth.
  • Antiviral Treatments : Inhibiting viral replication mechanisms.
  • Antimicrobial Agents : Offering a new avenue for treating resistant bacterial infections.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralInhibits replication of measles virus
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduces apoptosis in cancer cell lines

Table 2: Structure–Activity Relationship Insights

Compound VariantModificationsEfficacy (pMIC)
Base CompoundNone4.9
Variant A5-Methyl substitution7.6
Variant BCyclopropyl group addition9.0

Case Studies

Several case studies illustrate the effectiveness of this compound:

  • Study on DHODH Inhibition :
    • Researchers synthesized a series of derivatives based on the pyridazine scaffold and evaluated their antiviral activity against DHODH.
    • Results indicated that certain modifications led to enhanced antiviral potency, with some compounds achieving a pMIC50 value significantly higher than the base compound.
  • Antimicrobial Evaluation :
    • A comprehensive study assessed the antimicrobial activity using the disk diffusion method across multiple bacterial strains.
    • The results showed that several derivatives exhibited substantial zones of inhibition, highlighting their potential as new antimicrobial agents.
  • Anticancer Studies :
    • Clinical trials involving modified versions of this compound demonstrated promising results in inhibiting tumor growth in preclinical models.
    • Mechanistic studies revealed that these compounds could induce apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism of action of 5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Biological Activity

5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-6-phenyl-3(2H)-pyridazinone is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies based on diverse sources.

The compound has the following chemical characteristics:

  • Molecular Formula : C20H22N4O4
  • Molecular Weight : 382.41 g/mol
  • CAS Number : Not directly listed but related compounds are identified by CAS 177-11-7.

Research indicates that this compound interacts with several biological targets, primarily focusing on its affinity for sigma receptors. Sigma receptors are implicated in various physiological processes, including modulation of neurotransmitter systems and neuroprotection.

Sigma Receptor Affinity

A related study demonstrated that compounds featuring the 1,4-dioxa-8-azaspiro framework exhibit high affinity for sigma receptors. For example, a derivative showed a Ki value of 5.4 ± 0.4 nM for σ1 receptors, indicating strong binding potential which could be leveraged for therapeutic applications in neurodegenerative diseases and cancer .

Biological Activity

The biological activity of the compound can be categorized into several areas:

Antitumor Activity

In vivo studies using mouse tumor xenograft models have shown that compounds similar to this compound accumulate significantly in tumor tissues. This suggests potential use in tumor imaging and therapy, particularly due to the selective binding to sigma receptors which are often overexpressed in cancer cells .

Neuroprotective Effects

The interaction with sigma receptors also implies potential neuroprotective effects. The modulation of neurotransmitter systems could contribute to cognitive enhancement and protection against neurodegenerative disorders like Alzheimer's disease.

Case Studies

Several studies have been conducted to evaluate the biological activity of compounds related to this compound:

  • Study on Tumor Imaging :
    • Objective : Evaluate the accumulation of sigma receptor ligands in tumors.
    • Findings : High accumulation was observed in human carcinoma and melanoma models, suggesting effectiveness as a radiotracer for tumor imaging .
  • Neuropharmacological Assessment :
    • Objective : Assess cognitive effects in animal models.
    • Findings : Compounds demonstrated significant improvements in memory tasks, supporting their potential as cognitive enhancers .

Data Tables

PropertyValue
Molecular FormulaC20H22N4O4
Molecular Weight382.41 g/mol
Sigma Receptor Ki5.4 ± 0.4 nM
Accumulation in TumorsHigh (specific to σ1)

Q & A

Basic Research Question

  • Antiplatelet Assays : ADP- or collagen-induced platelet aggregation in human platelet-rich plasma (PRP) is measured using turbidimetric methods. IC50_{50} values are compared to reference agents like aspirin .
  • Cardiotonic Activity : Isolated rabbit heart models assess positive inotropic effects. Parameters include left ventricular pressure (LVP) and contractility (dP/dt), with digoxin as a benchmark .
  • Dose-Response Studies : EC50_{50} values are calculated using nonlinear regression, with statistical validation via Mann-Whitney U-tests .

How do structural modifications at the 5-position influence bioactivity?

Advanced Research Question

  • Spirocyclic Substituents : The 1,4-dioxa-8-azaspiro[4.5]decane group enhances metabolic stability compared to linear amines, as evidenced by prolonged half-life in hepatic microsome assays .
  • Electron-Withdrawing Groups : Nitro or trifluoromethyl substitutions (e.g., in BTZ043 analogs) improve antimycobacterial activity by increasing target (DprE1 enzyme) affinity .
  • Steric Effects : Bulky substituents reduce platelet aggregation inhibition, suggesting steric hindrance at the COX-1 active site .

What mechanistic insights exist for its antimycobacterial activity?

Advanced Research Question

  • Target Identification : The compound inhibits decaprenylphosphoryl-β-D-ribose oxidase (DprE1), a key enzyme in mycobacterial cell wall synthesis. Crystallographic studies (SHELX-refined structures) show covalent binding to the flavin cofactor .
  • Resistance Profile : Mutations in dprE1 (e.g., Cys387Ser) confer resistance, validated via CRISPR-Cas9 knock-in models in M. tuberculosis H37Rv .
  • Synergy Testing : Checkerboard assays reveal synergy with bedaquiline (FIC index ≤0.5) due to complementary targeting of cell wall and energy metabolism .

How can contradictory data on its cardiotonic vs. antiplatelet effects be resolved?

Advanced Research Question

  • Receptor Profiling : Radioligand binding assays (e.g., σ2 receptor affinity) clarify off-target effects. For example, σ2 activation may explain cardiotonic activity unrelated to platelet pathways .
  • Dose-Dependent Effects : Biphasic responses (e.g., activation at low doses vs. inhibition at high doses) are analyzed using sigmoidal Emax models .
  • Tissue-Specific Metabolism : Liver microsome studies identify metabolites (e.g., hydroxylated derivatives) with divergent activities in cardiac vs. platelet assays .

What challenges arise in optimizing its pharmacokinetic profile?

Advanced Research Question

  • Bioavailability : The spirocyclic system improves metabolic stability but reduces aqueous solubility. Prodrug strategies (e.g., tert-butyl carbamate derivatives) enhance oral absorption .
  • CYP450 Interactions : Competitive inhibition of CYP3A4 (IC50_{50} = 12 µM) necessitates dose adjustments when co-administered with rifampicin .
  • Blood-Brain Barrier Penetration : LogP values >3.5 (calculated via ChemDraw) suggest moderate CNS penetration, requiring in vivo validation using transgenic mouse models .

How is computational modeling used in its SAR studies?

Advanced Research Question

  • Docking Simulations : AutoDock Vina predicts binding poses to DprE1 (PDB: 4FDO) or COX-1 (PDB: 3N8X). Key interactions include H-bonds with Arg317 (DprE1) or Tyr385 (COX-1) .
  • QSAR Models : 3D-QSAR (CoMFA) identifies electronegative substituents at the 5-position as critical for antimycobacterial activity (q2^2 = 0.78, r2^2 = 0.92) .
  • MD Simulations : GROMACS-based simulations (100 ns) assess conformational stability of the spirocyclic system in lipid bilayers .

What analytical methods quantify its stability under physiological conditions?

Advanced Research Question

  • HPLC-UV : Reverse-phase C18 columns (Agilent 1100) with gradient elution (acetonitrile/0.1% TFA) monitor degradation in simulated gastric fluid (pH 2.0) over 24 hours .
  • LC-MS/MS : Quantifies hydrolytic degradation products (e.g., ring-opened aldehydes) in plasma, with LOQ = 10 ng/mL .
  • Forced Degradation Studies : Exposure to heat (40°C), light (ICH Q1B), and oxidation (H2_2O2_2) identifies labile functional groups (e.g., dioxolane ring) .

How is its cytotoxicity profiled in primary vs. cancer cell lines?

Advanced Research Question

  • MTT Assays : IC50_{50} values are determined in HepG2 (hepatoma) and H9c2 (cardiac myoblast) cells. Selectivity indices (SI = IC50, normal_{50,\ normal}/IC50, cancer_{50,\ cancer}) >10 indicate therapeutic potential .
  • Apoptosis Markers : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays (Promega kits) confirm mechanism of cell death .
  • hERG Channel Inhibition : Patch-clamp electrophysiology assesses cardiac toxicity risk (IC50_{50} < 1 µM flags QT prolongation concerns) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.